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Introduction
SB-328437 is a potent and selective non-peptide antagonist of the C-C chemokine receptor 3

(CCR3)[1]. CCR3 is a G protein-coupled receptor highly expressed on eosinophils and

basophils, and is also found on Th1 and Th2 cells, airway epithelial cells, and neutrophils under

certain inflammatory conditions[2][3]. This receptor plays a crucial role in the recruitment and

activation of these cells to sites of inflammation, particularly in allergic responses and parasitic

infections[3][4]. By blocking the interaction of CCR3 with its chemokine ligands, such as

eotaxin (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5), SB-328437 can effectively inhibit

downstream signaling pathways, leading to reduced inflammatory responses[1].

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze

the cellular effects of SB-328437 treatment. The protocols detailed below are designed to

assess key cellular processes such as apoptosis, and to characterize the activation state of

immune cells like neutrophils.

Mechanism of Action of SB-328437
SB-328437 acts as a competitive antagonist at the CCR3 receptor, preventing the binding of its

cognate chemokines. This blockade inhibits the G-protein mediated signaling cascade, which
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includes the activation of Phospholipase C (PLC), the generation of inositol triphosphate (IP3)

and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium[4][5].

Downstream of these events, SB-328437 treatment inhibits the activation of key signaling

pathways including the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK1/2 and p38)

and the PI3K/AKT pathway, which are critical for cell migration, degranulation, and survival[4]

[6].

Data Presentation
The following tables summarize quantitative data from studies investigating the effects of SB-
328437 treatment.

Table 1: Effect of SB-328437 on Leukocyte Infiltration in a Mouse Model of Colitis[7]

Cell Type
Treatment
Group

Mean Cell
Count
(cells/colon) ±
SEM

Fold Change
vs. Sham

p-value

CD45+

Leukocytes
Control 1.0 x 10^6 - -

Sham-treated

Winnie
4.5 x 10^6 4.5

< 0.0001 vs.

Control

SB328437-

treated Winnie
2.5 x 10^6 2.5

< 0.001 vs.

Sham

CD45+SSCHI

CCR3+ CD11b+

Siglec-F+

Eosinophils

Control 0.1 x 10^5 - -

Sham-treated

Winnie
2.5 x 10^5 25

< 0.0001 vs.

Control

SB328437-

treated Winnie
0.5 x 10^5 5

< 0.0001 vs.

Sham
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Table 2: Effect of SB-328437 on Neutrophil Recruitment and Activation in a Mouse Model of

Influenza A Infection[2]

Parameter
Treatment
Group

Mean Value ±
SEM

% Reduction
vs. Influenza

p-value

Total Cells in

BALF (x

10^5/mL)

Influenza 8.2 ± 1.1 - -

Influenza + SB-

328437
4.1 ± 0.7 50% < 0.05

Neutrophils in

BALF (x

10^5/mL)

Influenza 6.5 ± 0.9 - -

Influenza + SB-

328437
3.0 ± 0.5 54% < 0.05

% CCR3+

Neutrophils in

BALF

Influenza 35 ± 5 - -

Influenza + SB-

328437
15 ± 3 57% < 0.05

MFI of CD11b on

Neutrophils
Influenza 1200 ± 150 - -

Influenza + SB-

328437
700 ± 100 42% < 0.05

Table 3: Effect of SB-328437 in Combination with 5-Fluorouracil (5-FU) on Gastric Cancer Cell

Viability[8]
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Treatment
Cell Viability (% of
Control)

p-value vs. Control
p-value vs. 5-FU
only

Control 100 - -

SB-328437 (50 µM) ~100 Not Significant -

5-FU (9.7 µM) ~75 < 0.01 -

SB-328437 (50 µM) +

5-FU (9.7 µM)
~40 < 0.0001 < 0.01

5-FU (24.8 µM) ~55 < 0.001 -

SB-328437 (50 µM) +

5-FU (24.8 µM)
~25 < 0.0001

< 0.001 vs. SB-

328437 only

Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Apoptosis using
Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify apoptosis in a cell population following treatment with SB-
328437.

Materials:

SB-328437 (dissolved in a suitable solvent, e.g., DMSO)

Cell line of interest (e.g., a cancer cell line or primary immune cells)

Complete cell culture medium

Phosphate Buffered Saline (PBS)

Annexin V-FITC (or other fluorochrome conjugate)

Propidium Iodide (PI) solution

1X Annexin V Binding Buffer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1680828?utm_src=pdf-body
https://www.benchchem.com/product/b1680828?utm_src=pdf-body
https://www.benchchem.com/product/b1680828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed cells in a 6-well plate at a density that allows for 70-80% confluency after the desired

treatment period.

Allow cells to adhere overnight (for adherent cells).

Treat cells with varying concentrations of SB-328437. Include a vehicle-only control and a

positive control for apoptosis (e.g., staurosporine).

Incubate for the desired time (e.g., 24, 48, or 72 hours).

Cell Harvesting:

Adherent cells: Gently aspirate the culture medium. Wash once with PBS. Detach cells

using a non-enzymatic cell dissociation solution or trypsin. Neutralize trypsin with

complete medium.

Suspension cells: Collect cells directly from the culture vessel.

Centrifuge the cell suspension at 300 x g for 5 minutes.

Staining:

Wash the cell pellet once with cold PBS.

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6

cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

Gently vortex and incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis:

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

Analyze the samples on a flow cytometer within one hour.

Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and

gates.

Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin

V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: Flow Cytometry Analysis of Neutrophil
Activation Markers
This protocol is for assessing the effect of SB-328437 on the activation status of neutrophils by

measuring the surface expression of activation markers such as CD11b.

Materials:

SB-328437

Whole blood or isolated neutrophils

RPMI 1640 medium

PBS with 1% BSA (FACS buffer)

Fluorochrome-conjugated antibodies against neutrophil markers (e.g., anti-CD11b, anti-

CD62L)

Fc block (to prevent non-specific antibody binding)

Fixation/Permeabilization buffer (if intracellular staining is required)

Flow cytometer

Procedure:
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Cell Preparation and Treatment:

Collect whole blood or isolate neutrophils using standard methods.

Pre-incubate the cells with SB-328437 or vehicle control for a specified time (e.g., 30

minutes) at 37°C.

Stimulate the cells with a CCR3 ligand (e.g., eotaxin) or another relevant stimulus. Include

an unstimulated control.

Antibody Staining:

After stimulation, wash the cells with cold FACS buffer.

Resuspend the cells in FACS buffer containing Fc block and incubate for 10 minutes on

ice.

Add the fluorochrome-conjugated antibodies against the desired surface markers (e.g.,

CD11b).

Incubate for 30 minutes on ice in the dark.

Washing and Fixation:

Wash the cells twice with cold FACS buffer.

If only surface markers are being analyzed, resuspend the cells in FACS buffer for

immediate analysis or in a suitable fixation buffer (e.g., 1% paraformaldehyde in PBS) for

later analysis.

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.

Gate on the neutrophil population based on forward and side scatter characteristics.

Analyze the median fluorescence intensity (MFI) of the activation markers to quantify their

expression levels.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1680828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Signaling Pathways

Plasma Membrane

Cytoplasm

NucleusCCR3 Gαi/βγ
Activates

PLC

PI3K

Ras/Raf/MEK/ERK

Activates

p38 MAPK

Activates

RhoA

PIP2
Cleaves

IP3

DAG

Ca²⁺
(intracellular)

Release

PKC
Activates

AKT

Activates

Gene Transcription
(Inflammation, Survival, Proliferation)

ROCK

Activates Actin
Cytoskeleton

Rearrangement
Eotaxin (CCL11)

Binds

SB-328437
Blocks

Click to download full resolution via product page

Caption: CCR3 Signaling Pathway and the inhibitory action of SB-328437.

Experimental Workflow
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Caption: General experimental workflow for flow cytometry analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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